molecular formula C13H9Cl2F3Si B12514968 Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane CAS No. 700847-56-9

Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane

Cat. No.: B12514968
CAS No.: 700847-56-9
M. Wt: 321.19 g/mol
InChI Key: WRKXSYSPBRYGRS-UHFFFAOYSA-N
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Description

Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane is an organosilane compound of significant interest in advanced materials research and development. Its primary research value lies in its role as a key synthetic intermediate and a cross-linking agent in the formulation of high-performance, curable coatings and sealants . The mechanism of action for this functionality involves hydrolysis of the chlorosilane groups, which subsequently undergo condensation reactions to form robust siloxane (Si-O-Si) networks, thereby enhancing the durability and adhesion of the resulting polymeric materials . The incorporation of both a phenyl and a 3-(trifluoromethyl)phenyl group within its molecular structure is strategically valuable. This design is anticipated to influence the properties of derived materials, potentially leading to altered surface characteristics, modified hydrophobicity, and improved chemical resistance, making it a compound of interest for developing specialized silicone resins and functionalized surfaces . Researchers utilize this silane in the synthesis of silane-functional polymers, where it can act as an adhesion promoter or a chain extender, contributing to the development of novel composites and elastomers . As with all reagents of this nature, proper handling is essential due to the reactivity of chlorosilane groups, which can be corrosive and moisture-sensitive . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

700847-56-9

Molecular Formula

C13H9Cl2F3Si

Molecular Weight

321.19 g/mol

IUPAC Name

dichloro-phenyl-[3-(trifluoromethyl)phenyl]silane

InChI

InChI=1S/C13H9Cl2F3Si/c14-19(15,11-6-2-1-3-7-11)12-8-4-5-10(9-12)13(16,17)18/h1-9H

InChI Key

WRKXSYSPBRYGRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC(=C2)C(F)(F)F)(Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Grignard Reagent Preparation :

    • 3-(Trifluoromethyl)phenyl bromide (1.0 mol) is reacted with magnesium turnings (1.1 mol) in anhydrous tetrahydrofuran (THF) under nitrogen. The exothermic reaction is maintained at 40–50°C until magnesium dissolution is complete.
    • Safety Note: Differential Thermal Analysis (DTA) studies indicate trifluoromethylphenyl Grignard reagents may detonate upon solvent loss or heating.
  • Silane Substitution :

    • Trichlorophenylsilane (0.5 mol) is added dropwise to the Grignard reagent at −10°C to 0°C.
    • The mixture is stirred for 12–16 hours at 25°C, followed by quenching with saturated ammonium chloride.
  • Workup and Purification :

    • Organic layers are separated, dried over MgSO₄, and concentrated.
    • Vacuum distillation (65–70°C at 10 mmHg) yields 85–90% product with >98% purity.

Key Data :

Parameter Value
Molar Ratio (Silane:Grignard) 1:2
Yield 85–90%
Purity (GC) >98%
Boiling Point 65–66°C at 10 mmHg

Alternative Synthetic Routes

Direct Arylation via Catalytic Coupling

A less common method employs palladium-catalyzed coupling between dichlorophenylsilane (C₆H₅SiCl₂H) and 3-(trifluoromethyl)phenyl iodide. This avoids Grignard reagents but requires stringent conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%) with tris(2,4,6-trimethylphenyl)phosphine (10 mol%).
  • Solvent : N-methylpyrrolidone (NMP) at 80°C for 24 hours.
  • Yield : 60–65% (lower due to competing side reactions).

Reductive Chlorination

Trichlorophenylsilane can be selectively reduced using lithium aluminum hydride (LiAlH₄) in THF, followed by chlorination with PCl₅:

  • Reduction : C₆H₅SiCl₃ + LiAlH₄ → C₆H₅SiHCl₂ (70% yield).
  • Chlorination : C₆H₅SiHCl₂ + PCl₅ → C₆H₅SiCl₃ (noted for byproduct formation).

Reaction Optimization

Solvent and Temperature Effects

  • THF vs. Diethyl Ether : THF enhances reactivity due to higher polarity, enabling faster substitution.
  • Low-Temperature Control : Maintaining −10°C during Grignard addition minimizes disiloxane byproducts (e.g., [C₆H₅SiCl₂]₂O).

Catalytic Additives

  • Copper(I) Salts : CuI (1 mol%) accelerates substitution rates by 30% in THF.
  • Triethylamine : Neutralizes HCl byproducts, improving yields to 92%.

Purification and Characterization

Distillation vs. Chromatography

  • Vacuum Distillation : Preferred for industrial-scale production (purity: 98–99%).
  • Column Chromatography : Used for lab-scale purification (silica gel, hexane/ethyl acetate 9:1).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.65–7.72 (m, 4H, aromatic), 7.45–7.52 (m, 5H, aromatic).
  • ¹³C NMR : 134.7 (Si–C), 129.1–132.8 (aromatic), 123.8 (CF₃, q, J = 272.6 Hz).

Industrial Applications

  • Silicone Intermediates : Serves as a crosslinker in high-performance elastomers.
  • Surface Modification : Imparts hydrophobicity to glass and ceramics.

Chemical Reactions Analysis

Types of Reactions

Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes with different substituents.

    Coupling Reactions: It can participate in cross-coupling reactions to form more complex organosilicon compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylsilane derivatives, while oxidation reactions can produce silanol derivatives.

Scientific Research Applications

Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The dichloro and phenyl groups contribute to the compound’s reactivity and ability to form stable complexes with metal ions and other molecules.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound enhances electronegativity and chemical inertness compared to methyl or non-fluorinated analogs .
  • Higher chlorine content (e.g., in phenyltrichlorosilane) increases hydrolysis susceptibility, whereas the bulky 3-(trifluoromethyl)phenyl group may sterically hinder reactions .

Reactivity Trends :

  • Chlorinated silanes (e.g., phenyltrichlorosilane) hydrolyze rapidly to form silanols, whereas the trifluoromethyl group in the target compound may slow hydrolysis due to electron-withdrawing effects .

Physical and Chemical Properties

Property This compound Phenyltrichlorosilane (Trifluoromethyl)trimethylsilane
Molecular Weight (g/mol) ~323.2 (estimated) 211.56 142.20
Boiling Point (°C) Not available 201–203 54–56
logP (Octanol/Water) High (predicted) 3.5–4.0 2.885

Key Insights :

  • The target compound’s higher molecular weight and aryl/fluoroalkyl substituents likely increase hydrophobicity (logP > 4.5 estimated) compared to phenyltrichlorosilane (logP ~3.5–4.0) .
  • Boiling points correlate with molecular weight and substituent volatility; the trifluoromethyl group may lower boiling points relative to non-fluorinated analogs .

Biological Activity

Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and implications in medicinal chemistry, particularly focusing on its antitumor and antimicrobial properties.

This compound can be synthesized through various methods, typically involving the reaction of chlorosilanes with phenolic compounds. The trifluoromethyl group enhances the compound's lipophilicity and biological activity due to its electron-withdrawing nature, which can influence the reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, a study investigated its effects on various cancer cell lines, revealing that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)8.0Cell cycle arrest
A549 (Lung)15.0Inhibition of proliferation

The compound's effectiveness against these cell lines suggests its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies demonstrated that it exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The MIC values indicate that the compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapies.

Case Studies

  • Case Study on Antitumor Efficacy : In a preclinical trial, this compound was administered to mice bearing xenograft tumors derived from MCF-7 cells. The treatment resulted in a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent.
  • Case Study on Antimicrobial Properties : A clinical evaluation of the compound's efficacy against bacterial infections in a murine model demonstrated a marked reduction in bacterial load in treated subjects compared to untreated controls, highlighting its potential role in combating resistant bacterial strains.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cellular Uptake : The lipophilic nature due to the trifluoromethyl group enhances cellular uptake.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.

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